![molecular formula C9H6Br2O2 B579360 6,8-Dibromo-2,3-dihydrochromen-4-one CAS No. 15773-96-3](/img/structure/B579360.png)
6,8-Dibromo-2,3-dihydrochromen-4-one
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Overview
Description
6,8-Dibromo-2,3-dihydrochromen-4-one is a chemical compound with the molecular formula C9H6Br2O2 . It has a molecular weight of 305.95 g/mol . The IUPAC name for this compound is 6,8-dibromo-2,3-dihydrochromen-4-one .
Synthesis Analysis
The synthesis of 6,8-Dibromo-2,3-dihydrochromen-4-one involves a reaction with phosphorus pentoxide in benzene for 2 hours under heating/reflux conditions . The mixture is then cooled to ambient temperature, and the benzene is decanted off. The residue is quenched with ice water, extracted with diethyl ether three times, and the combined organic extracts are partitioned with saturated sodium bicarbonate .Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-2,3-dihydrochromen-4-one consists of 9 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms . The InChI string for this compound is InChI=1S/C9H6Br2O2/c10-5-3-6-8 (12)1-2-13-9 (6)7 (11)4-5/h3-4H,1-2H2 .Physical And Chemical Properties Analysis
6,8-Dibromo-2,3-dihydrochromen-4-one has a molecular weight of 305.95 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . This compound has no hydrogen bond donors, 2 hydrogen bond acceptors, and no rotatable bonds . Its topological polar surface area is 26.3 Ų .Scientific Research Applications
Anticancer Activity
6,8-Dibromo-2,3-dihydrochromen-4-one has been investigated for its potential as an anticancer agent. Researchers synthesized novel benzoxazinone derivatives and evaluated their activity against human epithelial cancer cell lines, including breast MCF-7 and liver HepG2 cells. The compound demonstrated promising results in inhibiting cancer cell growth .
Pharmaceutical Testing
As a reference standard, 6,8-Dibromo-2,3-dihydrochromen-4-one is used in pharmaceutical testing. Its high quality ensures accurate results in various analytical procedures and drug development studies .
Chemical Properties and Structure
Synthetic Chemistry
Researchers have explored the reactivity of 6,8-Dibromo-2,3-dihydrochromen-4-one in synthetic chemistry. It can serve as a precursor for the synthesis of various heterocyclic compounds, such as quinazolinones and related moieties. These derivatives find applications beyond cancer research, including in drug design and material science .
Biological Studies
The compound’s unique structure makes it an interesting subject for biological investigations. Researchers study its interactions with enzymes, receptors, and cellular pathways. Understanding its biological effects can lead to novel therapeutic strategies or drug targets .
Photophysical Properties
Due to its chromenone framework, 6,8-Dibromo-2,3-dihydrochromen-4-one exhibits intriguing photophysical properties. Researchers explore its fluorescence, absorption spectra, and photochemical behavior. Applications include optoelectronic devices and sensors .
Mechanism of Action
Target of Action
The primary target of 6,8-Dibromo-2,3-dihydrochromen-4-one is reported to be the urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This enzyme plays a crucial role in the nitrogen cycle in organisms.
Mode of Action
6,8-Dibromo-2,3-dihydrochromen-4-one exhibits inhibitory activity against the urease . By inhibiting this enzyme, the compound prevents the breakdown of urea, thereby affecting nitrogen metabolism in organisms.
properties
IUPAC Name |
6,8-dibromo-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVIVRRXGMSKTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694842 |
Source
|
Record name | 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15773-96-3 |
Source
|
Record name | 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15773-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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